molecular formula C18H15N3O3S B7721389 Syk Inhibitor CAS No. 1956296-96-0

Syk Inhibitor

Cat. No.: B7721389
CAS No.: 1956296-96-0
M. Wt: 353.4 g/mol
InChI Key: MLKHXLFEYOOYEY-NVNXTCNLSA-N
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Description

Spleen tyrosine kinase inhibitors are a class of compounds that target spleen tyrosine kinase, a non-receptor tyrosine kinase involved in various cellular signaling pathways. Spleen tyrosine kinase plays a crucial role in the immune system, particularly in B-cell receptor signaling and Fc receptor signaling in myeloid cells. Inhibiting spleen tyrosine kinase has shown promise in treating various hematological malignancies and autoimmune diseases .

Scientific Research Applications

Spleen tyrosine kinase inhibitors have a wide range of scientific research applications, including:

    Chemistry: Used as tools to study cellular signaling pathways and the role of spleen tyrosine kinase in various biological processes.

    Biology: Employed in research to understand the mechanisms of immune cell activation and regulation.

    Medicine: Investigated as potential treatments for hematological malignancies, autoimmune diseases, and inflammatory conditions. .

    Industry: Used in the development of new therapeutic agents and as lead compounds for drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spleen tyrosine kinase inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions.

Industrial Production Methods

Industrial production of spleen tyrosine kinase inhibitors often involves optimizing the synthetic route to improve yield and reduce costs. This may include the use of more efficient catalysts, solvents, and reaction conditions. The production process is typically scaled up from laboratory-scale synthesis to industrial-scale production through a series of pilot studies and process optimizations .

Chemical Reactions Analysis

Types of Reactions

Spleen tyrosine kinase inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of spleen tyrosine kinase inhibitors include:

    Palladium catalysts: Used in coupling reactions to form carbon-carbon bonds.

    Hydrogen peroxide: Used in oxidation reactions.

    Sodium borohydride: Used in reduction reactions.

Major Products Formed

The major products formed from these reactions are typically the desired spleen tyrosine kinase inhibitors with various functional groups that enhance their biological activity and selectivity .

Mechanism of Action

Spleen tyrosine kinase inhibitors exert their effects by binding to the ATP-binding site of spleen tyrosine kinase, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts multiple downstream signaling pathways, such as the B-cell receptor pathway and the Fc receptor pathway in mast cells. By inhibiting spleen tyrosine kinase, these compounds effectively dampen the immune response, making them valuable in conditions where the immune system is overactive or misdirected .

Comparison with Similar Compounds

Spleen tyrosine kinase inhibitors can be compared with other similar compounds, such as:

List of Similar Compounds

    Fostamatinib: An oral spleen tyrosine kinase inhibitor used in clinical trials for various cancers.

    Entospletinib: A second-generation spleen tyrosine kinase inhibitor with promising results in clinical trials against B-cell malignancies.

    Cerdulatinib: A dual spleen tyrosine kinase and Janus kinase inhibitor being assessed in clinical trials.

    TAK-659: Another spleen tyrosine kinase inhibitor in clinical development .

Properties

IUPAC Name

(3Z)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-21-10-11(13-4-2-3-5-17(13)21)8-15-14-9-12(25(19,23)24)6-7-16(14)20-18(15)22/h2-10H,1H3,(H,20,22)(H2,19,23,24)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKHXLFEYOOYEY-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956296-96-0
Record name OXSI-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956296960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXSI-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ3QBQ97C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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